

Stearyl Alcohol (1-Octadecanol): A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Stearyl Alcohol

Cat. No.: B7769254

[Get Quote](#)

Introduction: The Role of Stearyl Alcohol in Advanced Formulations

Stearyl alcohol, with the IUPAC name octadecan-1-ol, is a long-chain saturated fatty alcohol that is a cornerstone ingredient in a multitude of pharmaceutical and research applications.[\[1\]](#) [\[2\]](#) Its prevalence in drug development is not accidental; it is a direct result of its unique physicochemical properties that allow it to function as a versatile excipient. From acting as an emollient, emulsifier, and thickener in topical ointments and creams to serving as a crucial component in controlled-release drug delivery systems, the utility of **stearyl alcohol** is extensive. This guide provides an in-depth exploration of two of its most fundamental physical characteristics: the melting point and boiling point. A thorough understanding of these properties is paramount for formulation scientists and researchers, as they directly influence manufacturing processes, product stability, and, ultimately, therapeutic efficacy.

Core Physicochemical Data of Stearyl Alcohol

The melting and boiling points of a substance are critical indicators of its physical state under varying temperature and pressure conditions. For **stearyl alcohol**, these values dictate its behavior in formulations, from ensuring the desired viscosity and texture in a cream to preventing degradation during heat-involved manufacturing processes.

Property	Value Range	Conditions	Source(s)
Melting Point	56 °C to 60 °C (133 °F to 140 °F)	Standard Atmospheric Pressure	[1] [3] [4]
Boiling Point	210 °C (410 °F)	at 15 mmHg (2.0 kPa)	[1] [2] [5]
	336 °C (637 °F) at 760 mmHg (Atmospheric Pressure)		[6] [7]

Note: The boiling point of **stearyl alcohol** is often cited at reduced pressure to prevent decomposition which can occur at higher temperatures.

The Science Behind Phase Transitions: Melting and Boiling Points

The transition of **stearyl alcohol** from a solid to a liquid (melting) and from a liquid to a gas (boiling) involves overcoming intermolecular forces, primarily van der Waals forces, which are significant in long-chain molecules. The distinct melting and boiling points are a direct reflection of the energy required to disrupt the crystalline lattice of the solid and to allow molecules to escape into the gaseous phase, respectively. The purity of the **stearyl alcohol** sample is a critical determinant of these values; impurities will typically depress the melting point and broaden the melting range.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of **stearyl alcohol** is essential for quality control and formulation development. Standardized methodologies, such as those outlined by pharmacopeias and regulatory bodies, ensure reproducibility and accuracy.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a solid.

Protocol:

- Sample Preparation: A small amount of finely powdered, dry **stearyl alcohol** is packed into a thin-walled capillary tube, sealed at one end.[\[8\]](#)
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.
- Heating: The apparatus is heated at a slow, controlled rate, typically around 1-2°C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Micro-Reflux Method

Given that **stearyl alcohol** can decompose at its atmospheric boiling point, determination is often performed at reduced pressure or using a micro-method that minimizes thermal stress.[\[9\]](#)

Protocol:

- Sample Preparation: A small volume of **stearyl alcohol** is placed in a micro test tube.
- Apparatus Setup: A thermometer and an inverted capillary tube (sealed at the top) are placed in the micro test tube. This assembly is then placed in a heating block or Thiele tube.[\[10\]](#)
- Heating: The apparatus is heated. Initially, a stream of bubbles will emerge from the inverted capillary tube as the trapped air expands.[\[10\]](#)
- Observation: Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the **stearyl alcohol** equals the surrounding pressure. The heat is then removed.

- **Measurement:** The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.[9]

Caption: Workflow for Micro-Boiling Point Determination.

Significance in Drug Development and Formulation

The melting point of **stearyl alcohol** is of paramount importance in the formulation of semi-solid dosage forms like ointments and creams. It influences the consistency, stiffness, and stability of the final product.[5][11] For instance, in a cream formulation, **stearyl alcohol** contributes to the formation of a stable emulsion and provides a desirable viscosity. Its melting point ensures that the product remains stable at room temperature but softens upon application to the skin.

The boiling point, while less directly relevant for many topical formulations, is a critical parameter in manufacturing processes that involve heating, such as hot-melt extrusion or spray drying. Knowledge of the boiling point helps in setting process parameters that avoid degradation of the alcohol and other active pharmaceutical ingredients.

Conclusion

The melting and boiling points of **stearyl alcohol** are fundamental physicochemical properties that are indispensable for its effective application in research, and particularly in drug development. A comprehensive understanding and accurate determination of these values are essential for ensuring the quality, stability, and performance of pharmaceutical formulations. The methodologies described herein provide a framework for the precise characterization of this versatile excipient, enabling scientists to harness its full potential in creating innovative and effective therapeutic products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stearyl alcohol - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. chemiis.com [chemiis.com]
- 4. ulprospector.com [ulprospector.com]
- 5. phexcom.com [phexcom.com]
- 6. ICSC 1610 - 1-OCTADECANOL [inchem.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. davjalandhar.com [davjalandhar.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cir-safety.org [cir-safety.org]
- To cite this document: BenchChem. [Stearyl Alcohol (1-Octadecanol): A Comprehensive Technical Guide to its Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769254#what-is-the-melting-point-and-boiling-point-of-stearyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com